3-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}pyridine
Description
Properties
IUPAC Name |
5-pyridin-3-ylsulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c15-18(16,10-2-1-4-12-7-10)14-5-3-11-9(8-14)6-13-17-11/h1-2,4,6-7H,3,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMFJUVWAETML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}pyridine typically involves the following steps:
Formation of Pyridine-3-sulfonyl Chloride: This intermediate is prepared by reacting pyridine with chlorosulfonic acid.
Cyclization: The pyridine-3-sulfonyl chloride is then reacted with an appropriate precursor to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfonamides .
Scientific Research Applications
3-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential antimicrobial, antiviral, and anticancer activities
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}pyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Substituent Diversity and Functional Groups
Key structural analogs and their substituents are summarized below:
Electronic and Solubility Properties
- Electron-Withdrawing Effects : The sulfonyl group in the target compound imparts stronger electron-withdrawing effects compared to esters (-COOR) or hydroxyl (-OH) groups in analogs. This increases electrophilicity at adjacent positions, favoring nucleophilic substitution or coupling reactions .
- In contrast, tert-butyl or isopropyl substituents () introduce hydrophobicity, while hydrochloride salts () improve aqueous solubility .
Biological Activity
3-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}pyridine is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a pyridine ring fused with an oxazolo[4,5-c]pyridine moiety. This unique structure contributes to its biological activity.
Biological Activities
Research indicates that derivatives of oxazolo[4,5-c]pyridine exhibit a range of biological activities:
- Anti-inflammatory Activity : Compounds similar to this compound have shown significant anti-inflammatory effects. For instance, studies have demonstrated that certain oxazolones inhibit lipoxygenase and reduce carrageenan-induced paw edema in animal models .
- Antioxidant Activity : The compound has been linked to antioxidant properties. In vitro studies reveal that oxazolones can inhibit lipid peroxidation significantly. For example, one study reported an average inhibition of lipid peroxidation by up to 86.5% for certain derivatives .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial effects against various pathogens. The presence of the pyridine moiety enhances the compound's ability to interact with biological targets .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, several potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as lipoxygenase and trypsin. For instance, specific derivatives demonstrated IC50 values for lipoxygenase inhibition as low as 41 μM .
- Interaction with Cellular Targets : Docking studies suggest that the compound may interact with various protein kinases and receptors involved in inflammatory pathways. This interaction could lead to reduced inflammatory responses and improved therapeutic outcomes in conditions like arthritis and other inflammatory diseases .
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of oxazolones in a carrageenan-induced paw edema model. Compounds showed significant reduction in edema compared to controls .
- Antioxidant Properties : Research on various oxazolone derivatives indicated strong antioxidant activity through lipid peroxidation inhibition assays. The most potent derivatives were found to possess structural features that enhance their radical scavenging capabilities .
- Antimicrobial Studies : In vitro tests demonstrated that certain derivatives exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in treating infections caused by resistant strains .
Data Table
The following table summarizes key biological activities and their corresponding IC50 values for related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
